(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol
Overview
Description
(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol is a compound characterized by the presence of a mercapto group (-SH) and a hydroxymethyl group (-CH2OH) attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol typically involves the reaction of 2-mercaptoimidazole with formaldehyde under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and other biological processes. Additionally, the hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine hydrochloride: Similar structure but with an amine group instead of a mercapto group.
(3-(2-Methyl-1H-imidazol-1-yl)phenyl)methanol: Similar structure but with a phenyl group attached to the imidazole ring.
(2-(5-Chloro-2-methoxyphenyl)-1H-imidazol-4-yl)methanol: Similar structure but with a chloro and methoxy group attached to the phenyl ring
Uniqueness
The uniqueness of (2-mercapto-1-methyl-1H-imidazol-5-yl)methanol lies in its combination of a mercapto group and a hydroxymethyl group attached to the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYFRGKYSBWAEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384247 | |
Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143122-18-3 | |
Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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